molecular formula C17H23NO3 B8653418 Tert-butyl 5-formyl-2-phenylpiperidine-1-carboxylate

Tert-butyl 5-formyl-2-phenylpiperidine-1-carboxylate

Cat. No.: B8653418
M. Wt: 289.4 g/mol
InChI Key: KYWMLIOJOANECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-formyl-2-phenylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 5-formyl-2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-13(12-19)9-10-15(18)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3

InChI Key

KYWMLIOJOANECQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (15.44 ml, 2 M in DCM, 30.9 mmol) in DCM (100 ml) was added DMSO (4.38 ml, 61.8 mmol) at −78° C. The mixture was stirred at −78° C. for 5 min. Followed by the addition of tert-butyl-5-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate (3.6 g, 12.35 mmol) in DCM (10 mL). The resulting mixture was stirred at −78° C. for 15 min, then triethyl amine (13.78 ml, 99 mmol) was added. The mixture was warmed up to 0° C., quenched with NH4Cl aqueous, and diluted with ether. The organic layer was separated, washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The resulting crude product was directly used in the next step.
Quantity
15.44 mL
Type
reactant
Reaction Step One
Name
Quantity
4.38 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tert-butyl-5-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
13.78 mL
Type
reactant
Reaction Step Three

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